![molecular formula C8H5ClN2O2 B1383262 Methyl 2-chloro-5-cyanopyridine-3-carboxylate CAS No. 1256785-53-1](/img/structure/B1383262.png)
Methyl 2-chloro-5-cyanopyridine-3-carboxylate
Overview
Description
Methyl 2-chloro-5-cyanopyridine-3-carboxylate is an organic compound with a pyridine ring substituted with a chlorine atom, a cyano group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-cyanopyridine-3-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification and cyanation. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-cyanopyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 2-chloro-5-cyanopyridine-3-carboxylic acid.
Reduction: 2-chloro-5-aminopyridine-3-carboxylate.
Scientific Research Applications
Organic Synthesis
Methyl 2-chloro-5-cyanopyridine-3-carboxylate is predominantly used as an intermediate in the synthesis of various organic compounds. Its applications include:
- Pharmaceuticals : It plays a crucial role in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders due to its ability to interact with specific enzyme systems.
- Agrochemicals : The compound is utilized in the development of herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest management .
Biological Studies
In biological research, this compound is investigated for its potential as:
- Enzyme Inhibitors : It can act as a scaffold for designing inhibitors that target specific enzymes involved in disease pathways.
- Receptor Ligands : The compound's structure allows it to interact with various receptors, making it valuable for studying receptor-ligand interactions and developing new therapeutic agents.
Pharmaceutical Development
A notable study highlighted the use of this compound in synthesizing a series of novel compounds aimed at treating neurodegenerative diseases. Researchers found that derivatives of this compound exhibited promising activity against specific enzyme targets, suggesting its potential as a lead compound for drug development.
Agrochemical Applications
In agricultural research, this compound was evaluated for its efficacy as an herbicide. Field trials demonstrated that formulations containing this compound effectively controlled weed populations while being safe for crops like soybeans and cotton, thus supporting sustainable farming practices.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-cyanopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The cyano group and chlorine atom can participate in various interactions, including hydrogen bonding and van der Waals forces, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloropyridine-3-carboxylate
- Ethyl 5-chloro-3-cyanopyridine-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 2-chloro-5-cyanopyridine-3-carboxylate is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Biological Activity
Methyl 2-chloro-5-cyanopyridine-3-carboxylate (MCC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
MCC is characterized by the following chemical structure:
- Chemical Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
The presence of the cyano group and chlorine atom in its structure allows MCC to interact with various biological targets, potentially influencing enzyme activity and receptor interactions.
The biological activity of MCC is primarily attributed to its ability to interact with specific molecular targets. The cyano group serves as an electron-withdrawing moiety, enhancing the electrophilicity of the compound, while the chlorine atom can participate in electrophilic aromatic substitution reactions. These interactions can modulate enzyme activities and influence receptor binding, leading to various pharmacological effects.
Biological Activity Overview
MCC has been evaluated for its antiproliferative and antimicrobial activities. Below are key findings from various studies:
Antiproliferative Activity
-
Cell Viability Assays :
- In studies assessing cell viability, MCC exhibited notable antiproliferative effects against several cancer cell lines. The compound's GI₅₀ values ranged from 29 nM to 78 nM, indicating strong inhibitory effects on cancer cell proliferation .
- Notably, MCC demonstrated higher efficacy compared to established anticancer agents like erlotinib in certain assays .
- Mechanistic Insights :
Antimicrobial Activity
- Microbial Testing :
- MCC has shown promising results against various pathogenic bacteria and fungi. In vitro tests revealed that it possesses moderate antimicrobial activity, particularly against Gram-positive bacteria .
- The minimum inhibitory concentration (MIC) values for MCC against key pathogens were found to be competitive with those of standard antimicrobial agents, suggesting its potential as a lead compound for further development .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 2-chloro-5-cyanopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKABTOGJQFRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-53-1 | |
Record name | methyl 2-chloro-5-cyanopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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